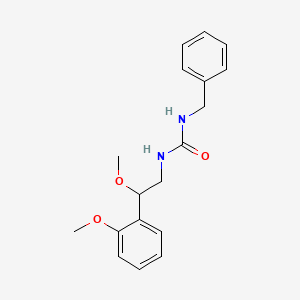
1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” is a chemical compound with the molecular formula C18H22N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which can be resonance stabilized . Piperidone analogs, which share some structural similarities with the compound , have been synthesized using various catalysts and have shown diverse biological activities .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” can be represented by the linear formula C18H22N2O3 . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis
Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in compounds with similar structures . The exact reactions that “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” undergoes would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
1. Synthesis Methods
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the synthesis of ureas, highlighting the application of similar chemical structures in synthetic organic chemistry (Thalluri et al., 2014).
2. Biochemical Studies
- Research on tetrahydropyrimidine-5-carboxylates, including cyclic urea derivatives, explores their inhibition profiles against various enzymes, indicating the role of similar structures in enzyme inhibition studies (Sujayev et al., 2016).
3. DNA Interaction
- The interaction of Schiff bases containing urea with DNA, as studied in various compounds, suggests the potential of similar urea derivatives in understanding DNA interactions (Ajloo et al., 2015).
4. Inhibitory Activities
- The synthesis of benzofuran hydroxamic acids, including urea derivatives, and their role as enzyme inhibitors showcase another avenue of application (Ohemeng et al., 1994).
5. Drug Delivery
- Urea-doped ZnO films are investigated for their role in enhancing the efficiency of polymer solar cells, indicating the potential use of similar compounds in materials science and energy research (Wang et al., 2018).
6. Chemical Reactions and Synthesis
- Studies on reactions like directed lithiation of urea derivatives shed light on their role in various chemical reactions, which is crucial for the development of new synthetic pathways (Smith et al., 2013).
Direcciones Futuras
The future directions for research on “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities of similar compounds , it may also be of interest to investigate its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
1-benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGLSZQPKUVBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
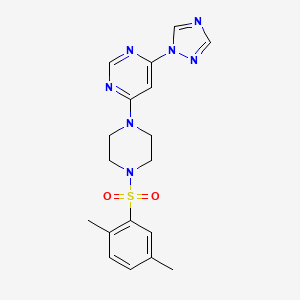
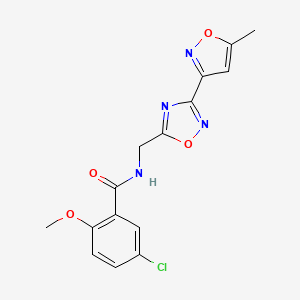
![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)



![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
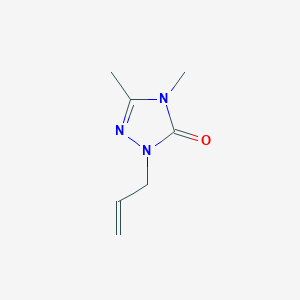
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)
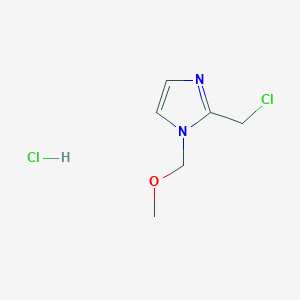
![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)